molecular formula C19H34N2O5 B13981921 tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate

tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B13981921
M. Wt: 370.5 g/mol
InChI Key: RHOMUFBLNRUZPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-hydroxy-8-azaspiro[45]decane-8-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent, room temperature.

    Reduction: Sodium borohydride (NaBH4), methanol as solvent, room temperature.

    Substitution: Trifluoroacetic acid (TFA), dichloromethane (DCM) as solvent, room temperature.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of a free amine.

Scientific Research Applications

tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential as a building block in the design of biologically active molecules.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on target proteins, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Shares a similar spirocyclic core but lacks the tert-butoxycarbonyl (Boc) protecting group.

    tert-Butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate: Another spirocyclic compound with different functional groups.

Uniqueness

tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-hydroxy-8-azaspiro[45]decane-8-carboxylate is unique due to its combination of a spirocyclic structure and the presence of both hydroxyl and tert-butoxycarbonyl (Boc) protecting groups

Properties

Molecular Formula

C19H34N2O5

Molecular Weight

370.5 g/mol

IUPAC Name

tert-butyl 2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C19H34N2O5/c1-17(2,3)25-15(23)20-14-11-13(22)12-19(14)7-9-21(10-8-19)16(24)26-18(4,5)6/h13-14,22H,7-12H2,1-6H3,(H,20,23)

InChI Key

RHOMUFBLNRUZPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC12CCN(CC2)C(=O)OC(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.